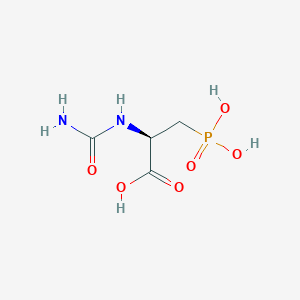
N-Carbamoyl-3-phosphono-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Carbamoyl-3-phosphono-L-alanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a carbamoyl group and a phosphono group attached to the L-alanine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-3-phosphono-L-alanine typically involves the protection of the amino group of L-alanine, followed by the introduction of the carbamoyl and phosphono groups. One common method involves the use of Boc (tert-butoxycarbonyl) as a protecting group for the amino group. The protected L-alanine is then reacted with thionyl chloride (SOCl2) to form an acid chloride, which is subsequently reacted with an amine to form the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-Carbamoyl-3-phosphono-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The compound can participate in substitution reactions where the carbamoyl or phosphono groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
N-Carbamoyl-3-phosphono-L-alanine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-Carbamoyl-3-phosphono-L-alanine involves its interaction with specific molecular targets and pathways. For instance, in targeted cancer therapy, the compound inhibits peroxiredoxin-2 (PRDX2) in CHEK2-null colorectal cancer cells, leading to increased levels of reactive oxygen species (ROS) and subsequent DNA damage . This results in apoptosis of the cancer cells due to persistent DNA damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phosphono-L-alanine: Similar in structure but lacks the carbamoyl group.
N-Carbamoyl-D-alanine: An enantiomer of N-Carbamoyl-3-phosphono-L-alanine with different stereochemistry.
N-Carbamoyl-L-cysteine: Contains a thiol group instead of a phosphono group.
Uniqueness
This compound is unique due to the presence of both carbamoyl and phosphono groups, which confer distinct chemical and biological properties. Its ability to mimic pyrophosphate and its role in targeted cancer therapy highlight its versatility and potential in various scientific fields.
Propriétés
Numéro CAS |
87862-96-2 |
|---|---|
Formule moléculaire |
C4H9N2O6P |
Poids moléculaire |
212.10 g/mol |
Nom IUPAC |
(2R)-2-(carbamoylamino)-3-phosphonopropanoic acid |
InChI |
InChI=1S/C4H9N2O6P/c5-4(9)6-2(3(7)8)1-13(10,11)12/h2H,1H2,(H,7,8)(H3,5,6,9)(H2,10,11,12)/t2-/m0/s1 |
Clé InChI |
IGSUMCCRHYRNTH-REOHCLBHSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)NC(=O)N)P(=O)(O)O |
SMILES canonique |
C(C(C(=O)O)NC(=O)N)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


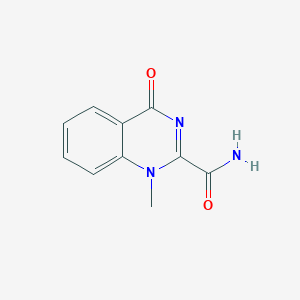
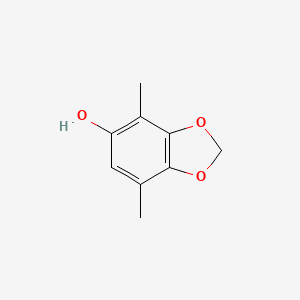

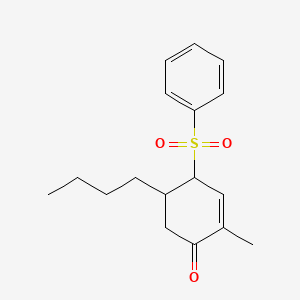

![N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B14399397.png)
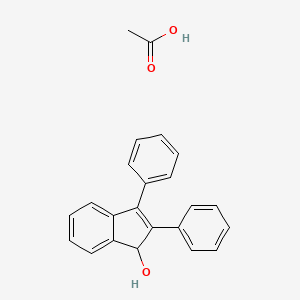
![1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane](/img/structure/B14399410.png)
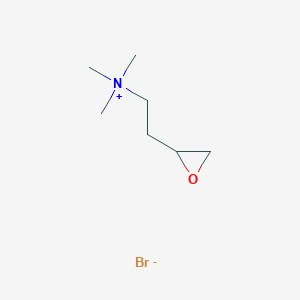
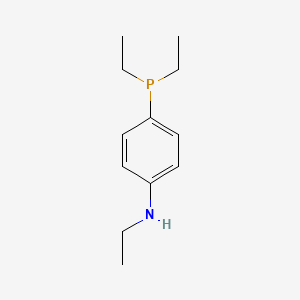
![5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14399428.png)
![(6-Methyldibenzo[b,d]thiophen-1-yl)methanol](/img/structure/B14399431.png)

![N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide](/img/structure/B14399445.png)
